Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Overview
Description
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is known for its unique structure, which imparts interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]hept-2-ene-2-carboxylic acid exerts its effects depends on the specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with active sites or allosteric sites on enzymes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another derivative of norbornene with a similar structure but different reactivity and applications.
Bicyclo[2.2.1]heptane-2-carboxylic acid: A saturated analog with distinct chemical properties and uses.
Uniqueness
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid is unique due to its unsaturated bicyclic structure, which imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it versatile for multiple applications in research and industry .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCJAQLEGLBYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300102 | |
Record name | Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-39-5 | |
Record name | NSC134900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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